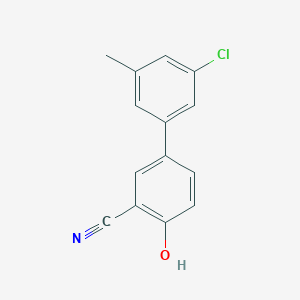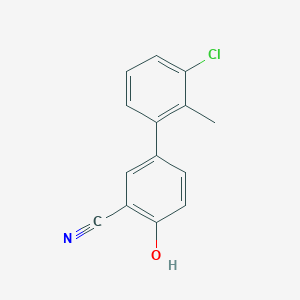
4-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95% (4-MCP-2-CN) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 114-117°C and a boiling point of 300°C. It is also known as 4-MCP-2-CN or 4-Chloro-3-methylphenyl-2-cyanophenol and is used in a variety of applications, ranging from organic synthesis to analytical chemistry. In particular, 4-MCP-2-CN is used in the synthesis of certain pharmaceuticals, pesticides, and other industrial compounds, as well as in the study of biochemical and physiological effects.
科学研究应用
4-MCP-2-CN is widely used in scientific research for a variety of applications. It is used in the synthesis of certain pharmaceuticals, pesticides, and other industrial compounds. It is also used in the study of biochemical and physiological effects. For example, 4-MCP-2-CN has been used in the study of the effects of pesticides on the nervous system, as well as in the study of the effects of environmental toxins on the reproductive system. Additionally, 4-MCP-2-CN has been used in the study of the effects of environmental pollutants on the immune system.
作用机制
The mechanism of action of 4-MCP-2-CN is not yet fully understood. However, it is known to interact with certain proteins and enzymes in the body, leading to biochemical and physiological changes. For example, 4-MCP-2-CN has been shown to interact with certain enzymes involved in the metabolism of drugs, leading to altered drug metabolism. Additionally, 4-MCP-2-CN has been shown to interact with certain proteins involved in the regulation of gene expression, leading to altered gene expression.
Biochemical and Physiological Effects
4-MCP-2-CN has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to altered drug metabolism. Additionally, 4-MCP-2-CN has been shown to interact with certain proteins involved in the regulation of gene expression, leading to altered gene expression. Furthermore, 4-MCP-2-CN has been shown to interact with certain proteins involved in the regulation of cell growth and differentiation, leading to altered cell growth and differentiation.
实验室实验的优点和局限性
4-MCP-2-CN is a useful compound for laboratory experiments due to its wide range of applications in scientific research. It is relatively easy to synthesize, and can be purified by recrystallization. Additionally, it is relatively stable and has a wide range of biochemical and physiological effects. However, it is important to note that 4-MCP-2-CN can be toxic if ingested, and should be handled with caution.
未来方向
There are a number of potential future directions for 4-MCP-2-CN. For example, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of pharmaceuticals, pesticides, and other industrial compounds. Furthermore, further research could be conducted into its potential toxicity, as well as its potential interactions with other compounds. Finally, further research could be conducted into its potential use as a therapeutic agent.
合成方法
4-MCP-2-CN can be synthesized through a variety of methods. One method involves the reaction of 4-chloro-3-methylphenol and sodium cyanide in an aqueous solution at a temperature of approximately 80°C. This reaction results in the formation of 4-MCP-2-CN, which can then be purified by recrystallization. Another synthesis method involves the reaction of 4-chloro-3-methylphenol and sodium cyanide in an organic solvent, such as dichloromethane, at a temperature of approximately 80°C. This reaction also results in the formation of 4-MCP-2-CN, which can then be purified by recrystallization.
属性
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCRJYDAOSSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684812 |
Source


|
| Record name | 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenyl)-2-cyanophenol | |
CAS RN |
1261942-13-5 |
Source


|
| Record name | 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














